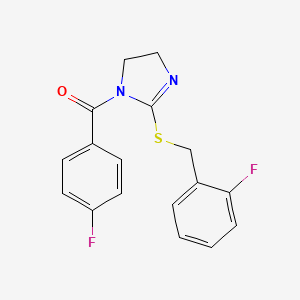

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone

Description

The compound “(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone” is a fluorinated imidazole derivative featuring a thioether-linked 2-fluorobenzyl group and a 4-fluorophenyl methanone moiety. Its structure combines a dihydroimidazole core with sulfur-based and aromatic substituents, which are critical for modulating electronic properties, solubility, and biological interactions. The 4,5-dihydro-1H-imidazole ring provides conformational rigidity, while the fluorine atoms enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is hypothesized to exhibit antiproliferative or receptor-binding activity, akin to structurally related imidazole derivatives documented in recent pharmacological studies .

Properties

IUPAC Name |

(4-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2OS/c18-14-7-5-12(6-8-14)16(22)21-10-9-20-17(21)23-11-13-3-1-2-4-15(13)19/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCBZTGWVHKSLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Imidazole Ring: Starting with a precursor containing the necessary functional groups, the imidazole ring is formed through cyclization reactions.

Introduction of Fluorine Atoms: Fluorine atoms are introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Attachment of the Methylsulfanyl Group: The methylsulfanyl group is attached through thiolation reactions, often using thiolating agents like thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent variations:

Pharmacological and Physicochemical Properties

- Lipophilicity (LogP): The target compound’s dual fluorine atoms and thioether group likely result in a LogP value higher than methoxy-substituted analogs (e.g., ) but lower than difluorophenyl derivatives (e.g., ).

- Solubility: The 4-fluorophenyl methanone group may reduce aqueous solubility compared to methoxy-substituted imidazoles , though the thioether linkage could mitigate this via weak hydrogen bonding.

- Metabolic Stability: Fluorine atoms and the dihydroimidazole core are expected to confer resistance to oxidative metabolism, unlike sulfonyl-protected imidazoles, which require deprotection for activity .

Biological Activity

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, mechanisms of action, and various biological activities, supported by relevant data and findings.

Structural Characteristics

This compound features a complex structure that includes:

- An imidazole ring , which is known for its diverse biological activities.

- A fluorobenzyl thioether group that may enhance binding affinity to biological targets.

- A 4-fluorophenyl moiety that can influence electronic properties and reactivity.

The molecular formula is with a molecular weight of approximately 284.33 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step processes:

- Formation of the Imidazole Core : Starting from 2-fluorobenzyl chloride and thiourea to yield the thioimidazole intermediate.

- Modification : Further reactions including tosylation or other modifications to introduce the methanone group.

Characterization techniques such as NMR, MS, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating biochemical pathways.

- Interaction with Metal Ions : The imidazole ring can interact with metal ions or heme groups, potentially affecting enzymatic activity.

Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Structural similarities to known antimicrobial agents suggest potential effectiveness against various pathogens. |

| Anticancer | Potential cytotoxic effects against human cancer cell lines have been noted in preliminary evaluations. |

| Anti-inflammatory | May modulate inflammatory pathways through enzyme inhibition. |

Case Studies

- Antimicrobial Activity : A study indicated that derivatives similar to this compound showed significant antimicrobial properties against various bacterial strains, enhancing interest in its development as a therapeutic agent.

- Cytotoxicity Studies : Research involving human cancer cell lines (e.g., HepG2 and MDA-MB-231) demonstrated promising cytotoxic effects, warranting further investigation into its potential as an anticancer drug.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies have been employed to predict the efficacy and mechanism of action against specific targets based on structural characteristics. These models help in understanding how modifications in structure can lead to enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.